Tissue-Specific H1 Antagonism: Tracheal versus Ileal Potency Differentiation
Eprozinol exhibits a tissue-dependent potency shift that distinguishes it from both mepyramine and diphenhydramine. In comparative in vitro studies using guinea pig isolated smooth muscle preparations, the equi-active dose ratio for mepyramine:diphenhydramine:eprozinol shifted from 1:16:2300 in ileal tissue to 1:12:110 in tracheal tissue [1]. This represents an approximate 21-fold relative potency gain for eprozinol when moving from ileal to tracheal smooth muscle, whereas mepyramine showed a less pronounced 8-fold shift and diphenhydramine demonstrated a 15-fold shift. The competitive antagonism component, quantified as pA2 values, was 5.64 (eprozinol) versus 9.01 (mepyramine) and 7.80 (diphenhydramine) in ileum, and 6.02 (eprozinol) versus 8.06 (mepyramine) and 7.00 (diphenhydramine) in trachea [1].
| Evidence Dimension | H1 receptor competitive antagonism potency (pA2) in ileum versus trachea |
|---|---|
| Target Compound Data | pA2 ileum: 5.64; pA2 trachea: 6.02; Equi-active dose ratio shift: 2300→110 (ileum→trachea) |
| Comparator Or Baseline | Mepyramine: pA2 ileum 9.01, trachea 8.06 (shift 1→12); Diphenhydramine: pA2 ileum 7.80, trachea 7.00 (shift 16→12) |
| Quantified Difference | ~21-fold relative potency increase from ileum to trachea for eprozinol versus ~8-fold for mepyramine |
| Conditions | Guinea pig isolated ileal and tracheal smooth muscle; histamine dihydrochloride agonist; in vitro organ bath |
Why This Matters
This tissue-specific selectivity profile suggests eprozinol is pharmacologically optimized for airway smooth muscle rather than gastrointestinal tissue, providing a scientific rationale for selecting it over general-purpose H1 antagonists in respiratory-focused research models.
- [1] Labrid C, Dureng G, Duchene-Marullaz P, Moleyre J. Dualist or pseudo-dualist interactions of mepyramine, diphenhydramine and eprozinol with histamine at H1-receptors. Jpn J Pharmacol. 1977 Aug;27(4):491-500. View Source
